molecular formula C12H12ClN3O2S B1530157 N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide CAS No. 1183543-86-3

N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide

Cat. No.: B1530157
CAS No.: 1183543-86-3
M. Wt: 297.76 g/mol
InChI Key: TXMZSWBHWIWURP-UHFFFAOYSA-N
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Description

“N-(6-aminopyridin-3-yl)acetamide” is a compound that has a similar structure . It’s a powder at room temperature and has a molecular weight of 151.17 .


Synthesis Analysis

While specific synthesis methods for “N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide” are not available, similar compounds like pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been synthesized using magnesium oxide nanoparticles .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods. For instance, the structure of “N-(6-aminopyridin-3-yl)acetamide” was confirmed using FT-IR, 1H-NMR, and 13C-NMR spectra .


Physical and Chemical Properties Analysis

“N-(6-aminopyridin-3-yl)acetamide” is a powder at room temperature and has a molecular weight of 151.17 . More specific physical and chemical properties would require experimental determination.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of bifunctional oligo-α-aminopyridine ligands, including derivatives closely related to N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide, have been detailed in studies focusing on their chemical properties and interactions. For instance, Hasan et al. (2003) describe the synthesis of new bifunctional oligo-α-aminopyridine ligands through double aminated couplings and Pd-catalization, leading to the construction of corresponding metal complexes, highlighting their potential in coordination chemistry and material science Hasan et al., 2003.

Biological Activities

Research into sulfonamide derivatives has also explored their biological activities, including DNA binding, cleavage, and anticancer effects. González-Álvarez et al. (2013) investigated mixed-ligand copper(II)-sulfonamide complexes, revealing their significant role in DNA binding and cleavage, which underscores their potential as therapeutic agents in oncology and genetic engineering González-Álvarez et al., 2013.

Anticancer and Radio-Sensitizing Agents

The anticancer and radio-sensitizing properties of 2-aminopyridine derivatives bearing the 4-methylbenzenesulfonamide moiety have been evaluated, with Ghorab et al. (2018) reporting that certain compounds exhibited promising cytotoxic activity against human breast cancer cell lines. This suggests their utility in developing novel anticancer therapies Ghorab et al., 2018.

Antimicrobial and Antifungal Activities

Compounds derived from or related to this compound have been studied for their antimicrobial and antifungal properties. For example, Vanparia et al. (2010) synthesized a novel aminobenzenesulfonamide derivative and its oxinates, demonstrating significant antimicrobial activity against various bacterial and fungal strains, which could lead to new treatments for infectious diseases Vanparia et al., 2010.

Mechanism of Action

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For instance, “2-Chloro-6-methylpyridine-4-carboxylic acid” is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions of research on a compound depend on its potential applications. For instance, potent and selective modulators of protein kinase D could have applications in cancer, cardiovascular, inflammatory, and metabolic diseases .

Properties

IUPAC Name

N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2S/c1-8-2-3-9(13)6-11(8)19(17,18)16-10-4-5-12(14)15-7-10/h2-7,16H,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMZSWBHWIWURP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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